molecular formula C4H5BO2Se B13037447 Selenophen-3-ylboronic acid CAS No. 35133-85-8

Selenophen-3-ylboronic acid

Cat. No.: B13037447
CAS No.: 35133-85-8
M. Wt: 174.87 g/mol
InChI Key: OTQAUYKRQMPUNU-UHFFFAOYSA-N
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Description

Selenophen-3-ylboronic acid is an organoboron compound that features a selenophene ring attached to a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: Selenophen-3-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of selenophene derivatives. For instance, the reaction of selenophene with bis(pinacolato)diboron in the presence of a palladium catalyst can yield this compound. The reaction typically requires a base such as potassium acetate and is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of boronic acid synthesis can be applied. Industrial production would likely involve scalable borylation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Selenophen-3-ylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium carbonate.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

    Coupling Products: The primary products of Suzuki-Miyaura coupling reactions are biaryl or diaryl compounds, depending on the halide used.

Mechanism of Action

The mechanism by which selenophen-3-ylboronic acid exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling, the mechanism involves:

Comparison with Similar Compounds

    Phenylboronic Acid: A widely used boronic acid in Suzuki-Miyaura coupling reactions.

    Thiophen-3-ylboronic Acid: Similar to selenophen-3-ylboronic acid but contains a sulfur atom instead of selenium.

Uniqueness: this compound is unique due to the presence of the selenium atom, which imparts distinct electronic properties compared to sulfur-containing analogs. This difference can influence the reactivity and stability of the compound, making it suitable for specific applications where selenium’s properties are advantageous .

Properties

CAS No.

35133-85-8

Molecular Formula

C4H5BO2Se

Molecular Weight

174.87 g/mol

IUPAC Name

selenophen-3-ylboronic acid

InChI

InChI=1S/C4H5BO2Se/c6-5(7)4-1-2-8-3-4/h1-3,6-7H

InChI Key

OTQAUYKRQMPUNU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C[Se]C=C1)(O)O

Origin of Product

United States

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